molecular formula C8H16Cl4O4Si B094089 Tetrakis(2-chloroethyl) silicate CAS No. 18290-84-1

Tetrakis(2-chloroethyl) silicate

Cat. No.: B094089
CAS No.: 18290-84-1
M. Wt: 346.1 g/mol
InChI Key: VGIMKJVSTSXVSI-UHFFFAOYSA-N
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Description

Its molecular formula is likely C₈H₁₆Cl₄O₄Si, derived from substituting ethyl groups in tetraethyl silicate (C₈H₂₀O₄Si, ) with 2-chloroethyl moieties. The presence of chlorine atoms imparts distinct reactivity, particularly in alkylation and cross-linking, making it relevant in industrial applications such as flame retardants (). Unlike nitrosoureas with 2-chloroethyl groups (), its silicate backbone likely reduces biological activity but enhances thermal and chemical stability .

Properties

CAS No.

18290-84-1

Molecular Formula

C8H16Cl4O4Si

Molecular Weight

346.1 g/mol

IUPAC Name

tetrakis(2-chloroethyl) silicate

InChI

InChI=1S/C8H16Cl4O4Si/c9-1-5-13-17(14-6-2-10,15-7-3-11)16-8-4-12/h1-8H2

InChI Key

VGIMKJVSTSXVSI-UHFFFAOYSA-N

SMILES

C(CCl)O[Si](OCCCl)(OCCCl)OCCCl

Canonical SMILES

C(CCl)O[Si](OCCCl)(OCCCl)OCCCl

Synonyms

Tetra(2-chloroethoxy)silane

Origin of Product

United States

Comparison with Similar Compounds

Tetrakis(2-chloroethyl)dichloroisopentyldiphosphate (CAS: 38051-10-4)

  • Structure : Contains two phosphate groups with 2-chloroethyl and dichloroisopentyl substituents.
  • Applications : Classified as a chlorinated flame retardant ().
  • Key Differences : The phosphate core increases acidity and hydrolysis susceptibility compared to the silicate backbone of Tetrakis(2-chloroethyl) silicate, which offers greater hydrolytic stability .

Pyrophosphoric Acid Tetrakis(2-chloroethyl) Ester

  • Structure : Pyrophosphate ester with four 2-chloroethyl groups.
  • Applications : Used in cross-linking polymers or as intermediates in chemical synthesis .

Silicate Esters with Non-Chlorinated Substituents

Tetraethyl Silicate (CAS: 78-10-4)

  • Structure : Silicon bonded to four ethyl groups.
  • Properties : Hydrophobic, hydrolyzes to form silica gel. Used in coatings, ceramics, and as a binder ().
  • Comparison : The absence of chlorine in Tetraethyl silicate reduces its toxicity and reactivity, making it unsuitable for flame retardancy but ideal for materials science applications .

Tetrakis(2-methoxyethyl) Orthosilicate (CAS: 2157-45-1)

  • Structure : Methoxyethyl substituents instead of chloroethyl.
  • Properties : Enhanced solubility in polar solvents due to ether linkages. Used in specialty polymers and electronics ().

N,N'-Bis(2-chloroethyl)-N-nitrosourea (BCNU)

  • Structure : Nitrosourea with two 2-chloroethyl groups.
  • Mechanism : Alkylates DNA at guanine O6 and cytosine N3 positions, causing interstrand cross-links ().
  • Comparison : Unlike BCNU, this compound lacks a nitrosourea moiety, rendering it less bioactive but more chemically stable .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Substituents Key Applications Reactivity Profile
This compound Silicate 2-Chloroethyl Flame retardants, cross-linkers High alkylation, moderate stability
Tetraethyl silicate Silicate Ethyl Coatings, ceramics Hydrolyzes to silica gel
BCNU Nitrosourea 2-Chloroethyl Chemotherapy DNA alkylation, unstable

Table 2: Physicochemical Properties

Compound Molecular Weight Solubility (Octanol/Water) Toxicity (LD₅₀)
This compound ~408.1 g/mol High lipid solubility Not reported (inferred high)
Tetrakis(2-methoxyethyl) orthosilicate ~324.4 g/mol Polar solvent miscible Low
BCNU 214.1 g/mol Moderate 22 mg/kg (mouse)

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